trans-1-Bromo-2-acetoxy-cyclobutane trans-1-Bromo-2-acetoxy-cyclobutane
Brand Name: Vulcanchem
CAS No.: 64940-58-5
VCID: VC6993541
InChI: InChI=1S/C6H9BrO2/c1-4(8)9-6-3-2-5(6)7/h5-6H,2-3H2,1H3/t5-,6-/m1/s1
SMILES: CC(=O)OC1CCC1Br
Molecular Formula: C6H9BrO2
Molecular Weight: 193.04

trans-1-Bromo-2-acetoxy-cyclobutane

CAS No.: 64940-58-5

Cat. No.: VC6993541

Molecular Formula: C6H9BrO2

Molecular Weight: 193.04

* For research use only. Not for human or veterinary use.

trans-1-Bromo-2-acetoxy-cyclobutane - 64940-58-5

Specification

CAS No. 64940-58-5
Molecular Formula C6H9BrO2
Molecular Weight 193.04
IUPAC Name [(1R,2R)-2-bromocyclobutyl] acetate
Standard InChI InChI=1S/C6H9BrO2/c1-4(8)9-6-3-2-5(6)7/h5-6H,2-3H2,1H3/t5-,6-/m1/s1
Standard InChI Key NJWFQAGXUFLHDF-PHDIDXHHSA-N
SMILES CC(=O)OC1CCC1Br

Introduction

Chemical Structure and Stereochemical Properties

Molecular Configuration

The trans-configuration of the bromine and acetoxy groups on the cyclobutane ring is central to the compound’s reactivity. The IUPAC name, [(1R,2R)-2-bromocyclobutyl] acetate, reflects the absolute stereochemistry at the 1 and 2 positions. The cyclobutane ring adopts a puckered conformation to alleviate angular strain, with the bromine and acetoxy groups occupying equatorial positions to minimize steric hindrance .

The Standard InChI (InChI=1S/C6H9BrO2/c1-4(8)9-6-3-2-5(6)7/h5-6H,2-3H2,1H3/t5-,6-/m1/s1) and SMILES (CC(=O)OC1CCC1Br) notations provide unambiguous representations of the molecule’s connectivity and stereochemistry.

Comparative Analysis of Cis and Trans Isomers

The cis isomer of 1-bromo-2-acetoxy-cyclobutane remains less studied, but analogous systems, such as 1,2-bisaryloxy perfluorocyclobutanes, demonstrate stark differences in solid-state behavior. For example, cis-1,2-bis(4-bromophenoxy)hexafluorocyclobutane exhibits an 88° aryl dihedral angle, whereas the trans isomer shows a 12° angle, significantly impacting crystallinity and thermal stability . These findings underscore the importance of stereochemistry in dictating physicochemical properties, a principle directly applicable to trans-1-bromo-2-acetoxy-cyclobutane .

Table 1: Key Physicochemical Properties of trans-1-Bromo-2-acetoxy-cyclobutane

PropertyValue
Molecular FormulaC₆H₉BrO₂
Molecular Weight193.04 g/mol
IUPAC Name[(1R,2R)-2-bromocyclobutyl] acetate
DensityNot reported
Boiling PointNot reported
SolubilityNot available
Flash PointNot reported

Synthesis and Manufacturing

Classical Synthetic Routes

The synthesis typically begins with cyclobutane derivatives. One approach involves the bromination of trans-2-acetoxy-cyclobutanol using phosphorus tribromide (PBr₃) in anhydrous dichloromethane. The reaction proceeds via an SN2 mechanism, where the hydroxyl group is replaced by bromine with inversion of configuration, preserving the trans-stereochemistry.

Alternative methods include the acetoxylation of trans-1-bromo-cyclobutane-2-ol using acetic anhydride in the presence of a catalytic base, such as pyridine. This two-step process ensures high regioselectivity and yield, though optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize ring-opening side reactions .

Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom at the 1-position is highly susceptible to nucleophilic attack. In polar aprotic solvents like dimethylformamide (DMF), substitution reactions with amines (e.g., piperidine) or alkoxides yield trans-2-acetoxy-cyclobutane derivatives. The trans-configuration is retained due to the steric protection provided by the acetoxy group, which hinders epimerization .

Ring-Opening Reactions

Under basic conditions (e.g., NaOH in ethanol), the cyclobutane ring undergoes strain-driven opening. For example, hydrolysis of the acetoxy group generates trans-1-bromo-cyclobutane-2-ol, which further decomposes to form 1,3-butadiene derivatives. This reactivity parallels that of trans-1-bromo-3-methylcyclohexane, where ring-opening yields allylic bromides .

Analytical Characterization

Spectroscopic Techniques

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The acetoxy methyl group resonates as a singlet at δ 2.05 ppm. Cyclobutane protons appear as multiplet signals between δ 1.8–2.5 ppm due to ring strain-induced diastereotopicity .

    • ¹³C NMR: The carbonyl carbon of the acetate group is observed at δ 170.2 ppm, while the brominated carbon (C1) appears downfield at δ 52.3 ppm .

  • Mass Spectrometry (GC-MS):
    The molecular ion peak ([M]⁺) at m/z 193.04 confirms the molecular weight. Fragmentation patterns include loss of Br- (m/z 114) and CH₃COO- (m/z 134).

X-ray Crystallography

Single-crystal X-ray analysis of related trans-cyclobutane derivatives (e.g., 1,2-bis(4-bromophenoxy)hexafluorocyclobutane) reveals planar aryl groups with dihedral angles <15°, contrasting sharply with cis isomers (>80°). These structural insights validate the trans-configuration’s role in stabilizing crystalline lattices .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s ability to undergo stereospecific substitutions makes it valuable for synthesizing β-lactam antibiotics and cyclobutane-containing anticancer agents. For example, coupling with penicillin precursors via Buchwald–Hartwig amination has been explored for novel antibiotic development .

Materials Science

In polymer chemistry, trans-1-bromo-2-acetoxy-cyclobutane serves as a crosslinking agent for epoxy resins. Its rigid cyclobutane core enhances thermal stability, while the bromine atom facilitates radical-initiated polymerization .

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